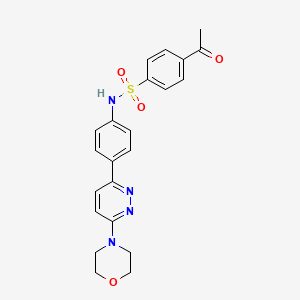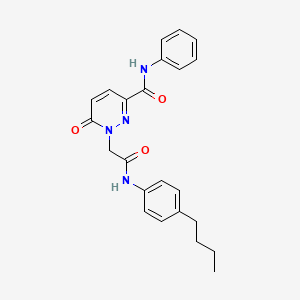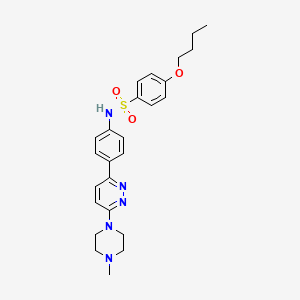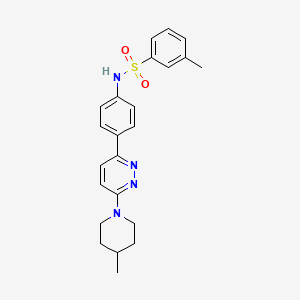![molecular formula C26H24N4O3S B3312006 4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946287-24-7](/img/structure/B3312006.png)
4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as PPS, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug discovery, and chemical biology. PPS is a sulfonamide-based compound that is structurally similar to other well-known drugs such as sulfamethoxazole and sulfadiazine.
Wirkmechanismus
The mechanism of action of 4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cell growth, proliferation, and survival. This compound binds to the ATP-binding pocket of PI3K, thereby preventing the activation of downstream targets such as Akt and mTOR. This results in the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is its high potency and selectivity for the PI3K/Akt/mTOR pathway, making it a valuable tool for studying this pathway in vitro and in vivo. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays and experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One direction is the development of new derivatives of this compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and angiogenesis. Additionally, the use of this compound as a chemical probe for studying protein-protein interactions and protein-ligand interactions could lead to the discovery of new drug targets and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied in various scientific fields, including cancer research, drug discovery, and chemical biology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In drug discovery, this compound has been used as a scaffold for the development of new small molecule inhibitors of various protein targets. In chemical biology, this compound has been used as a chemical probe to study protein-protein interactions and protein-ligand interactions.
Eigenschaften
IUPAC Name |
4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c31-34(32,24-14-12-23(13-15-24)33-22-6-2-1-3-7-22)29-21-10-8-20(9-11-21)25-16-17-26(28-27-25)30-18-4-5-19-30/h1-3,6-17,29H,4-5,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDLOIDWKHOUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




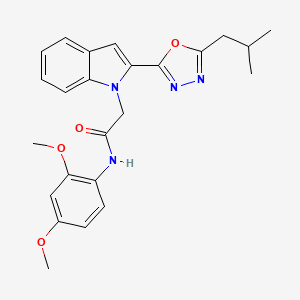

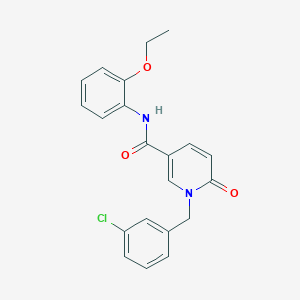
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3311966.png)
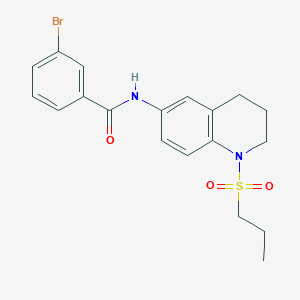
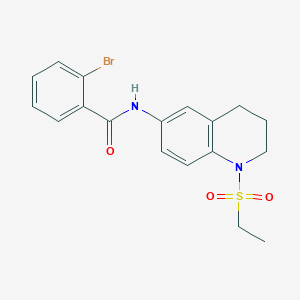

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3311993.png)

